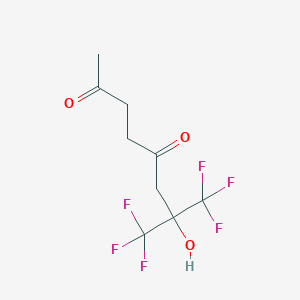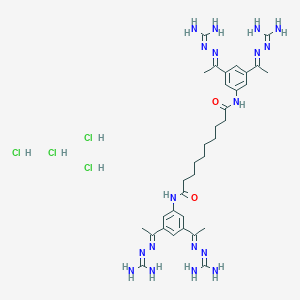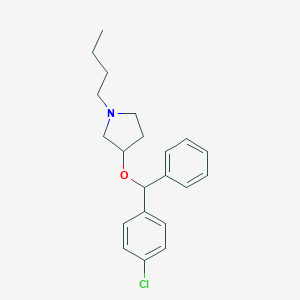
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1990s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.
Mechanism Of Action
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine binds to the cannabinoid receptors in the human body, primarily CB1 and CB2 receptors, which are located in the brain, nervous system, and immune system. Upon binding, 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine activates the receptors, leading to the release of various neurotransmitters and other signaling molecules, which modulate various physiological processes.
Biochemical And Physiological Effects
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been shown to have a wide range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood modulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the endocannabinoid system in a controlled and precise manner. However, one of the limitations of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is its potential toxicity and side effects, which may affect the validity of the results obtained from lab experiments.
Future Directions
There are several future directions for the study of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine and the endocannabinoid system. One area of research is the development of novel cannabinoid receptor agonists and antagonists, which may have therapeutic applications in the treatment of various diseases. Another area of research is the exploration of the potential role of the endocannabinoid system in the regulation of immune function and inflammation. Additionally, the use of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in combination with other drugs or therapies may lead to the development of new treatment strategies for various diseases.
Synthesis Methods
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is synthesized through a multi-step process that involves the reaction of various chemicals, including pyrrolidine, benzyl chloride, and p-chlorobenzyl chloride. The synthesis method has been extensively studied and optimized to produce high yields of pure 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine.
Scientific Research Applications
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the molecular mechanisms of cannabinoid receptor activation, as well as to explore the potential therapeutic applications of cannabinoids in the treatment of various diseases.
properties
CAS RN |
102446-17-3 |
|---|---|
Product Name |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine |
Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine |
InChI |
InChI=1S/C21H26ClNO/c1-2-3-14-23-15-13-20(16-23)24-21(17-7-5-4-6-8-17)18-9-11-19(22)12-10-18/h4-12,20-21H,2-3,13-16H2,1H3 |
InChI Key |
LDCAVJYDEQRFHB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
synonyms |
1-butyl-3-[(4-chlorophenyl)-phenyl-methoxy]pyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



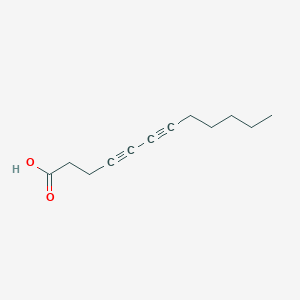
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


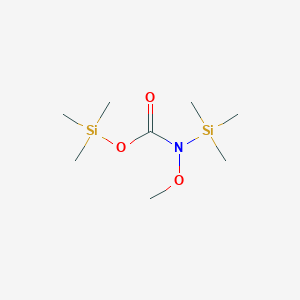
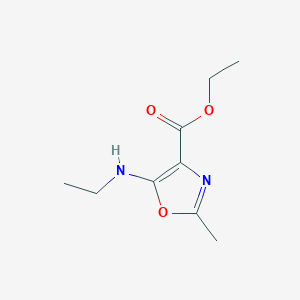
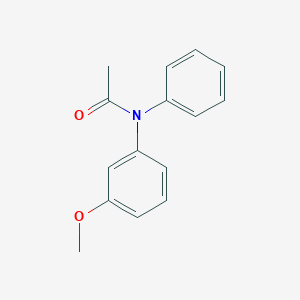
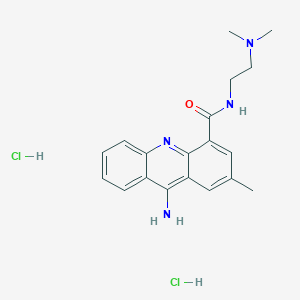


![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

